molecular formula C14H21FN2O2S B12114574 Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro- CAS No. 1152600-22-0

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-

Cat. No.: B12114574
CAS No.: 1152600-22-0
M. Wt: 300.39 g/mol
InChI Key: VEZUOOWGNGYMBC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, is a complex organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a fluorine atom and a cyclohexyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexylamine derivative. This involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)-4-methylcyclohexane.

    Fluorination: The next step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically done by reacting the fluorinated cyclohexylamine with benzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.

    Pathways: By inhibiting these enzymes, the compound can disrupt cellular processes such as pH regulation and ion transport, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the cyclohexyl and fluorine groups, making it less complex.

    N-(Cyclohexylmethyl)benzenesulfonamide: Similar structure but without the fluorine atom.

    2-Fluorobenzenesulfonamide: Contains the fluorine atom but lacks the cyclohexyl group.

Uniqueness

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, is unique due to its combination of a fluorine atom and a cyclohexyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1152600-22-0

Molecular Formula

C14H21FN2O2S

Molecular Weight

300.39 g/mol

IUPAC Name

N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H21FN2O2S/c1-11-6-8-14(10-16,9-7-11)17-20(18,19)13-5-3-2-4-12(13)15/h2-5,11,17H,6-10,16H2,1H3

InChI Key

VEZUOOWGNGYMBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CN)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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